molecular formula C17H12F3N5O4 B10952074 (1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide

(1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide

Cat. No.: B10952074
M. Wt: 407.30 g/mol
InChI Key: BYISVGAAZMSPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the ethanimidamide moiety: This can be done by reacting the benzimidazole derivative with an appropriate amidine precursor.

    Formation of the nitrobenzoyloxy group: This step involves the esterification of the benzimidazole derivative with 3-nitrobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield various hydrogenated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Hydrogenated derivatives: Formed from the reduction of the benzimidazole ring.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes.

Medicine

    Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.

    Antiviral Agents: These compounds can also exhibit antiviral activity.

Industry

    Agriculture: Benzimidazole derivatives are used as fungicides and herbicides.

    Pharmaceuticals: These compounds are used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzimidazole core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
  • (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(METHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE
  • (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(CHLORO)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE

Uniqueness

The presence of the trifluoromethyl group in (1Z)-N’-[(3-NITROBENZOYL)OXY]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ETHANIMIDAMIDE imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H12F3N5O4

Molecular Weight

407.30 g/mol

IUPAC Name

[(Z)-[1-amino-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethylidene]amino] 3-nitrobenzoate

InChI

InChI=1S/C17H12F3N5O4/c18-17(19,20)16-22-12-6-1-2-7-13(12)24(16)9-14(21)23-29-15(26)10-4-3-5-11(8-10)25(27)28/h1-8H,9H2,(H2,21,23)

InChI Key

BYISVGAAZMSPHZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2C/C(=N/OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=NOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.